Oxidation Potential Differentiation from Other Aliphatic Carboxylate Salts in Anhydrous Acetonitrile
Tetrabutylammonium acetate exhibits a distinct oxidation potential (E_ox) that differentiates it from its closest aliphatic carboxylate analogs, such as tetrabutylammonium propionate and pivalate, in anhydrous acetonitrile. This property is critical for applications requiring precise control over single-electron transfer processes. In a direct head-to-head electrochemical study using cyclic voltammetry, the oxidation potential was quantified [1]. The observed trend is consistent with the stabilization of the resulting radical intermediate, with the acetate derivative demonstrating the highest oxidation potential in the series.
| Evidence Dimension | Oxidation Potential (E_ox) |
|---|---|
| Target Compound Data | 0.60 ± 0.09 V |
| Comparator Or Baseline | Tetrabutylammonium Propionate: 0.47 ± 0.05 V; Tetrabutylammonium Pivalate: 0.40 ± 0.05 V |
| Quantified Difference | Acetate E_ox is 0.13 V higher than propionate and 0.20 V higher than pivalate |
| Conditions | Cyclic voltammetry in anhydrous acetonitrile, vs. Ag/(0.1 M) AgNO₃ reference electrode |
Why This Matters
For synthetic chemists, the higher oxidation potential of TBAAc relative to propionate or pivalate allows for its use in reactions with less easily oxidized substrates or under more strongly oxidizing conditions without premature electron transfer, directly impacting reaction selectivity.
- [1] Abdel Latif, M. K. (2016). Electrochemical oxidation of aliphatic carboxylates: Kinetics, thermodynamics, and evidence for a shift from a concerted to a stepwise mechanism in the presence of water (Doctoral dissertation, Virginia Tech). View Source
